2,4-Dinitro-(difluoromethoxy)benzene
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Overview
Description
2,4-Dinitro-(difluoromethoxy)benzene is an organic compound characterized by the presence of two nitro groups and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-(difluoromethoxy)benzene typically involves the nitration of a difluoromethoxybenzene precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2,4-Diamino-(difluoromethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitro-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-(difluoromethoxy)benzene involves its interaction with molecular targets through its nitro and difluoromethoxy groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitro-(trifluoromethoxy)benzene
- 2,4-Dinitro-(methoxy)benzene
- 2,4-Dinitro-(chloromethoxy)benzene
Uniqueness
2,4-Dinitro-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-(difluoromethoxy)-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O5/c8-7(9)16-6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUWZOVOBMPXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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